4-(4-Methylphenyl)butanol
CAS No.: 53392-07-7
Cat. No.: VC7818541
Molecular Formula: C11H16O
Molecular Weight: 164.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53392-07-7 |
---|---|
Molecular Formula | C11H16O |
Molecular Weight | 164.24 g/mol |
IUPAC Name | 4-(4-methylphenyl)butan-1-ol |
Standard InChI | InChI=1S/C11H16O/c1-10-5-7-11(8-6-10)4-2-3-9-12/h5-8,12H,2-4,9H2,1H3 |
Standard InChI Key | MUQMCEBEBSCGLB-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)CCCCO |
Canonical SMILES | CC1=CC=C(C=C1)CCCCO |
Introduction
Synthesis Methods
Catalytic Friedel-Crafts Alkylation
A patented method (CN103073391A) utilizes tetrahydrofuran (THF) as a starting material, which reacts with acyl chlorides (e.g., acetyl chloride) under zinc chloride catalysis to form 4-chlorobutanol esters. Subsequent Friedel-Crafts alkylation with benzene in the presence of aluminum trichloride yields 4-phenylbutanol esters, which are hydrolyzed under alkaline conditions to produce 4-(4-methylphenyl)butanol . Key advantages include:
Reduction of Carboxylic Acid Derivatives
Physicochemical Properties
The compound’s supramolecular structure has been investigated via X-ray scattering and molecular dynamics simulations. Unlike aliphatic butanols, its phenyl group disrupts hydrogen-bond networks, leading to smaller, disordered clusters .
Applications
Pharmaceutical Intermediates
4-(4-Methylphenyl)butanol is a precursor in synthesizing bioactive molecules. For example, its derivatives are implicated in the total synthesis of (±)-epibatidine and (±)-pyrenophorin . The hydroxyl group facilitates esterification and etherification reactions, enabling modular functionalization.
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